Cas no 2350069-01-9 ((2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluoro-5-methylhexanoic acid)

(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluoro-5-methylhexanoic acid structure
2350069-01-9 structure
Product name:(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluoro-5-methylhexanoic acid
CAS No:2350069-01-9
MF:C22H24FNO4
MW:385.428669929504
CID:5616467
PubChem ID:165995610

(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluoro-5-methylhexanoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-31467477
    • (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluoro-5-methylhexanoic acid
    • 2350069-01-9
    • (2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluoro-5-methylhexanoic acid
    • Inchi: 1S/C22H24FNO4/c1-22(2,23)12-11-19(20(25)26)24-21(27)28-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,27)(H,25,26)/t19-/m0/s1
    • InChI Key: ONXCCHCNJSGSIM-IBGZPJMESA-N
    • SMILES: FC(C)(C)CC[C@@H](C(=O)O)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 385.16893641g/mol
  • Monoisotopic Mass: 385.16893641g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 8
  • Complexity: 545
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.6Ų
  • XLogP3: 4.4

(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluoro-5-methylhexanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-31467477-0.1g
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluoro-5-methylhexanoic acid
2350069-01-9
0.1g
$2104.0 2023-09-05
Enamine
EN300-31467477-10.0g
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluoro-5-methylhexanoic acid
2350069-01-9
10.0g
$10285.0 2023-07-06
Enamine
EN300-31467477-10g
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluoro-5-methylhexanoic acid
2350069-01-9
10g
$10285.0 2023-09-05
Enamine
EN300-31467477-1g
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluoro-5-methylhexanoic acid
2350069-01-9
1g
$2391.0 2023-09-05
Enamine
EN300-31467477-2.5g
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluoro-5-methylhexanoic acid
2350069-01-9
2.5g
$4687.0 2023-09-05
Enamine
EN300-31467477-0.25g
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluoro-5-methylhexanoic acid
2350069-01-9
0.25g
$2200.0 2023-09-05
Enamine
EN300-31467477-0.5g
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluoro-5-methylhexanoic acid
2350069-01-9
0.5g
$2296.0 2023-09-05
Enamine
EN300-31467477-5.0g
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluoro-5-methylhexanoic acid
2350069-01-9
5.0g
$6937.0 2023-07-06
Enamine
EN300-31467477-0.05g
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluoro-5-methylhexanoic acid
2350069-01-9
0.05g
$2009.0 2023-09-05
Enamine
EN300-31467477-1.0g
(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluoro-5-methylhexanoic acid
2350069-01-9
1.0g
$2391.0 2023-07-06

(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluoro-5-methylhexanoic acid Related Literature

Additional information on (2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluoro-5-methylhexanoic acid

Recent Advances in the Study of (2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluoro-5-methylhexanoic acid (CAS: 2350069-01-9)

The compound (2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluoro-5-methylhexanoic acid (CAS: 2350069-01-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique fluorenylmethoxycarbonyl (Fmoc) protecting group and fluorinated side chain, has shown promising potential in peptide synthesis and drug development. Recent studies have focused on its role as a building block for novel therapeutic agents, particularly in the context of targeted drug delivery and enzyme inhibition.

One of the key areas of investigation has been the compound's stability and reactivity under various synthetic conditions. Researchers have demonstrated that the Fmoc group provides excellent protection for the amino functionality during solid-phase peptide synthesis (SPPS), while the fluorinated side chain enhances the lipophilicity and metabolic stability of the resulting peptides. These properties make (2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluoro-5-methylhexanoic acid a valuable tool for the development of peptide-based therapeutics with improved pharmacokinetic profiles.

In a recent study published in the Journal of Medicinal Chemistry, researchers explored the use of this compound in the synthesis of protease inhibitors. The fluorinated side chain was found to interact strongly with the active sites of target enzymes, leading to enhanced inhibitory activity. Additionally, the study highlighted the compound's compatibility with automated peptide synthesizers, making it a practical choice for high-throughput drug discovery efforts. These findings underscore the versatility of (2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluoro-5-methylhexanoic acid in modern pharmaceutical research.

Another notable application of this compound is in the field of radiopharmaceuticals. The fluorine atom in its structure can be replaced with radioactive isotopes such as fluorine-18, enabling the synthesis of positron emission tomography (PET) tracers. Recent preclinical studies have shown that derivatives of this compound exhibit excellent tumor-targeting capabilities, making them promising candidates for cancer imaging and therapy. The ability to incorporate this building block into larger molecular frameworks further expands its utility in theranostic applications.

Despite these advancements, challenges remain in the large-scale production and purification of (2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluoro-5-methylhexanoic acid. Researchers are actively working on optimizing synthetic routes to improve yield and reduce costs. Recent developments in flow chemistry and continuous manufacturing techniques have shown promise in addressing these issues, paving the way for broader adoption of this compound in industrial settings.

In conclusion, (2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5-fluoro-5-methylhexanoic acid (CAS: 2350069-01-9) represents a versatile and valuable tool in chemical biology and pharmaceutical research. Its unique structural features enable diverse applications, from peptide synthesis to radiopharmaceutical development. As research continues to uncover new uses for this compound, it is expected to play an increasingly important role in the discovery and development of next-generation therapeutics.

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